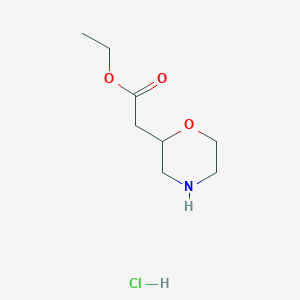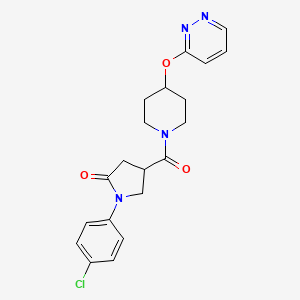
N-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydrochinolin-6-yl)-2-(4-Methoxyphenyl)ethansulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound with a diverse range of applications. Its unique structure, combining sulfonamide and tetrahydroquinoline moieties, grants it significant potential in medicinal chemistry, biological research, and industrial applications.
Synthetic Routes and Reaction Conditions
Initial Synthesis: The synthesis begins with the quinoline derivative. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline nucleus.
Sulfonylation: This intermediate is then subjected to sulfonylation using ethyl sulfonyl chloride and a suitable base, like triethylamine, to introduce the ethylsulfonyl group.
Final Coupling: The sulfonamide linkage is typically formed by reacting the resultant intermediate with 2-(4-methoxyphenyl)ethanesulfonyl chloride under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production often scales up these laboratory procedures with continuous flow reactors to manage exothermic reactions efficiently. Optimizing reaction conditions such as temperature, pressure, and reagent concentrations are essential to maintain consistency and quality of the compound.
Types of Reactions
Oxidation: The tetrahydroquinoline ring can undergo oxidative dehydrogenation, converting it into a more aromatic quinoline structure.
Reduction: This compound can be reduced under hydrogenation conditions to target specific unsaturated bonds.
Substitution: Electrophilic substitution is common in the aromatic ring, where various substituents can be introduced depending on the desired modification.
Common Reagents and Conditions
Oxidation: Common reagents include PCC (pyridinium chlorochromate) or DMSO (dimethyl sulfoxide) in the presence of an activating agent.
Reduction: Hydrogenation typically employs catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Substitution: Lewis acids like AlCl₃ or FeCl₃ are often used to facilitate electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Forms quinoline derivatives.
Reduction: Results in fully saturated tetrahydro derivatives.
Substitution: Produces diverse substituted tetrahydroquinolines and their derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been explored for various scientific research applications:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Its unique structure is studied for potential enzyme inhibition properties, impacting metabolic pathways.
Medicine: Preliminary studies suggest its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of specialty chemicals and advanced materials due to its reactive functional groups.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets. The ethylsulfonyl and sulfonamide groups are crucial for binding to enzyme active sites, potentially inhibiting their activity. The pathways involved often include inhibition of signal transduction or metabolic pathways crucial for cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Sulfonamide derivatives: Common in medicinal chemistry for their antibacterial properties.
Tetrahydroquinoline derivatives: Known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Combined structures: Few compounds integrate both features, offering a unique profile for research and development.
There you go, a comprehensive overview of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide. What's your focus area with this compound? Chemistry? Biology? Medicine?
Eigenschaften
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-3-29(25,26)22-13-4-5-17-15-18(8-11-20(17)22)21-28(23,24)14-12-16-6-9-19(27-2)10-7-16/h6-11,15,21H,3-5,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCQXLZEYUANFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2384545.png)


![Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride](/img/structure/B2384551.png)
![4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2384553.png)
![4-iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2384554.png)

![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2384557.png)
![3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2384561.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2384562.png)

![N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2384564.png)


